Pyrazolo[1,5-a]pyrazine-3-carbaldehyde
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Overview
Description
Pyrazolo[1,5-a]pyrazine-3-carbaldehyde: is a heterocyclic compound that features a fused ring system consisting of a pyrazole and a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrazolo[1,5-a]pyrazine-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyrazole derivatives with aldehydes in the presence of catalysts. For instance, the reaction of 3,5-dimethyl pyrazole with acetophenone derivatives, followed by cyclization, can yield this compound .
Industrial Production Methods: Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: Pyrazolo[1,5-a]pyrazine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products:
Oxidation: Pyrazolo[1,5-a]pyrazine-3-carboxylic acid.
Reduction: Pyrazolo[1,5-a]pyrazine-3-methanol.
Substitution: Various substituted pyrazolo[1,5-a]pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Biology: In biological research, this compound is investigated for its potential as a fluorescent probe due to its unique photophysical properties .
Medicine: The compound is explored for its potential therapeutic applications, including its use as an antitumor agent and in the development of kinase inhibitors .
Industry: In the industrial sector, Pyrazolo[1,5-a]pyrazine-3-carbaldehyde is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of Pyrazolo[1,5-a]pyrazine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit kinase activity by binding to the active site of the enzyme, thereby blocking the phosphorylation of target proteins . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Similar in structure but contains a pyrimidine ring instead of a pyrazine ring.
Pyrazolo[3,4-b]pyridine: Contains a pyridine ring fused to the pyrazole ring.
Pyrazolo[1,5-a]pyrazine-4(5H)-one: A derivative with a ketone group at the 4-position.
Uniqueness: Pyrazolo[1,5-a]pyrazine-3-carbaldehyde is unique due to its specific arrangement of nitrogen atoms and the presence of an aldehyde group, which imparts distinct reactivity and potential for functionalization compared to its analogs. This uniqueness makes it a valuable compound for developing new materials and therapeutic agents.
Biological Activity
Pyrazolo[1,5-a]pyrazine-3-carbaldehyde is an intriguing compound within the pyrazolo family, known for its diverse biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound features a unique structure that includes a pyrazole ring fused with a pyrazine system and an aldehyde functional group. This configuration enhances its reactivity and biological potential. The aldehyde group allows for nucleophilic addition reactions, which can lead to the formation of various derivatives that may exhibit enhanced biological activities.
Biological Activities
Research indicates that compounds within the pyrazolo[1,5-a]pyrazine class exhibit a range of biological activities, including:
- Anticancer Activity : Various derivatives have shown promise as inhibitors of enzymes and receptors involved in cancer progression.
- Anti-inflammatory Properties : Some compounds have demonstrated the ability to inhibit inflammatory pathways.
- Antimicrobial Effects : Certain derivatives have been evaluated for their efficacy against bacterial strains.
Table 1: Summary of Biological Activities of Pyrazolo[1,5-a]pyrazine Derivatives
Compound Name | Structure Features | Biological Activity |
---|---|---|
4-(Piperidin-1-yl)pyrazolo[1,5-a]pyrazine | Lacks fluorophenyl group | Anticancer activity |
2-(Phenyl)-4-(piperidin-1-yl)pyrazolo[1,5-a]pyrazine | Contains phenyl instead of fluorophenyl | Anti-inflammatory |
2-(Benzyl)-4-(morpholin-4-yl)pyrazolo[1,5-a]pyrazine | Morpholine instead of piperidine | Antimicrobial properties |
The biological activities of pyrazolo[1,5-a]pyrazine derivatives can be attributed to their interaction with various biological targets. For instance:
- Inhibition of Kinases : Many studies have focused on the inhibition of specific kinases such as PI3Kδ and Pim-1. For example, pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors with IC50 values in the nanomolar range against these kinases .
- Modulation of Inflammatory Pathways : Compounds have been shown to inhibit NF-κB transcriptional activity in cell-based assays, highlighting their potential in treating inflammatory diseases .
Case Study 1: Anticancer Properties
A series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for their anticancer activity. One compound exhibited an IC50 value of 18 nM against PI3Kδ and demonstrated selective inhibition over other isoforms . This selectivity is critical for minimizing side effects in therapeutic applications.
Case Study 2: Anti-inflammatory Effects
In a study investigating anti-inflammatory properties, several pyrazolo derivatives were screened for their ability to inhibit LPS-induced NF-κB activation. Compounds with IC50 values below 50 µM were identified as promising candidates for further development .
Synthesis and Functionalization
The synthesis of this compound typically involves multi-step organic reactions. The presence of the aldehyde group allows for further functionalization that can enhance its biological activity. For example:
Properties
Molecular Formula |
C7H5N3O |
---|---|
Molecular Weight |
147.13 g/mol |
IUPAC Name |
pyrazolo[1,5-a]pyrazine-3-carbaldehyde |
InChI |
InChI=1S/C7H5N3O/c11-5-6-3-9-10-2-1-8-4-7(6)10/h1-5H |
InChI Key |
KBWJSELOUCEODA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C(C=N2)C=O)C=N1 |
Origin of Product |
United States |
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